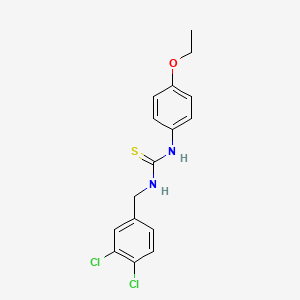![molecular formula C17H19FN2O5S B3524703 2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B3524703.png)
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide
Übersicht
Beschreibung
2-[(3,4-Dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide is a compound that features both sulfur and fluorine atoms, which are known to play significant roles in medicinal chemistry. Sulfur-containing compounds often exhibit a variety of biological activities and are crucial in pharmaceutical applications. Similarly, fluorine’s unique properties, such as influencing conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties, make it a valuable element in drug design and development .
Vorbereitungsmethoden
The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general steps include:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.
Transmetalation: A nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination, releasing the palladium catalyst for another cycle.
Analyse Chemischer Reaktionen
2-[(3,4-Dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathwaysThe sulfur-containing moiety may also contribute to its activity by interacting with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
2-[(3,4-Dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide: This compound also contains sulfur and fluorine atoms and is used as an intermediate in the synthesis of fluorine-containing isoquinoline alkaloids.
Thiochroman-4-one derivatives: These compounds contain a vinyl sulfone and fluorine moiety, which play important roles in their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-20(11-17(21)19-13-6-4-5-12(18)9-13)26(22,23)14-7-8-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSKEYPMLCVCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetamide](/img/structure/B3524622.png)

![[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] 2-fluorobenzoate](/img/structure/B3524630.png)
![8-methoxy-3-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-6H-benzo[c]chromen-6-one](/img/structure/B3524654.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B3524657.png)

![4-(2,5-dimethoxyphenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3524663.png)
![[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-ethoxyphenyl] furan-2-carboxylate](/img/structure/B3524680.png)
![N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B3524684.png)

![5-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B3524704.png)
![(4E)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B3524712.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]methanesulfonamide](/img/structure/B3524715.png)

